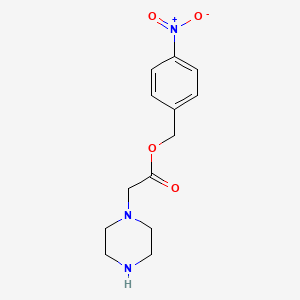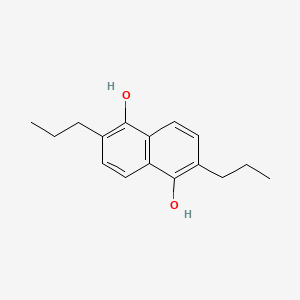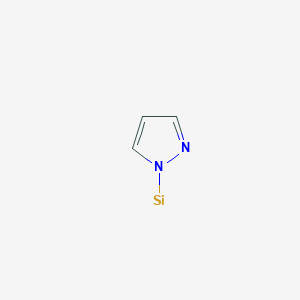
Hydroxylamine, O-2-hexynyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-2-hexynyl-, hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH2OH) attached to a 2-hexynyl group, with the compound being stabilized as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-2-hexynyl-, hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-hexynyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the hydroxylamine group.
Industrial Production Methods
Industrial production of this compound often involves the electrolytic reduction of nitric acid in the presence of hydrochloric acid. This method allows for the efficient production of hydroxylamine hydrochloride, which can then be reacted with 2-hexynyl chloride to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, O-2-hexynyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitriles.
Reduction: It can act as a reducing agent, converting ferric ions (Fe3+) to ferrous ions (Fe2+).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Reduced metal ions or other reduced species.
Substitution: Substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
Hydroxylamine, O-2-hexynyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in mutagenesis studies due to its ability to hydroxylate DNA nucleobases.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Hydroxylamine, O-2-hexynyl-, hydrochloride can be compared with other hydroxylamine derivatives:
Hydroxylamine hydrochloride: A simpler derivative used primarily as a reducing agent and in the synthesis of oximes.
N,O-Dimethylhydroxylamine: Used as a precursor to Weinreb amides, which are important intermediates in organic synthesis.
Hydroxylamine-O-sulfonic acid: A strong electrophilic aminating agent used in various synthetic applications.
Propriétés
| 137270-30-5 | |
Formule moléculaire |
C6H12ClNO |
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
O-hex-2-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-4-5-6-8-7;/h2-3,6-7H2,1H3;1H |
Clé InChI |
SDSPEUIFZXMOID-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)

![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)



![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)

